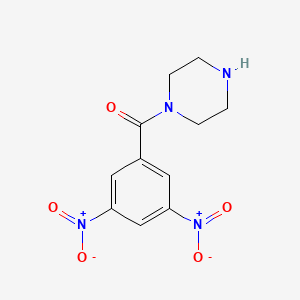

1-(3,5-Dinitrobenzoyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dinitrophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O5/c16-11(13-3-1-12-2-4-13)8-5-9(14(17)18)7-10(6-8)15(19)20/h5-7,12H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVSOJZLFUZJAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(3,5-Dinitrobenzoyl)piperazine Analogues

The synthesis of this compound derivatives is primarily achieved through standard amide bond formation techniques. The two most prominent methods involve the direct condensation of 3,5-dinitrobenzoic acid with a piperazine (B1678402) derivative, often facilitated by a coupling agent, or a two-step process utilizing the more reactive 3,5-dinitrobenzoyl chloride intermediate.

Carbodiimide-Mediated Condensation Reactions

A widely employed method for forming the amide linkage between a carboxylic acid and an amine is through carbodiimide-mediated condensation. This approach directly couples 3,5-dinitrobenzoic acid with a substituted or unsubstituted piperazine. Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) are used to activate the carboxylic acid, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions.

For instance, the synthesis of 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine (B11025915) has been successfully achieved using this method. nih.gov The reaction involves treating 3,5-dinitrobenzoic acid with EDC and HOBt in a suitable solvent like methanol (B129727), followed by the addition of N-(2-methoxyphenyl)piperazine. nih.gov Triethylamine is typically added to act as a base. nih.gov This general strategy has also been applied to synthesize various amide analogues of gallic acid, demonstrating its broad utility in coupling carboxylic acids with amines. researchgate.net

Table 1: Reagents in Carbodiimide-Mediated Synthesis of a this compound Analogue. nih.gov

| Role | Compound |

| Carboxylic Acid | 3,5-Dinitrobenzoic Acid |

| Amine | N-(2-Methoxyphenyl)piperazine |

| Coupling Agent | 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) |

| Additive | 1-Hydroxybenzotriazole (HOBt) |

| Base | Triethylamine |

| Solvent | Methanol and N,N-Dimethylformamide (DMF) |

Utilization of 3,5-Dinitrobenzoyl Chloride as a Key Intermediate

An alternative and often more traditional route involves the conversion of 3,5-dinitrobenzoic acid into its more reactive acyl chloride derivative, 3,5-dinitrobenzoyl chloride. hansshodhsudha.comwikipedia.org This intermediate readily reacts with the nucleophilic nitrogen of the piperazine ring to form the desired amide.

The synthesis of 3,5-dinitrobenzoyl chloride is typically accomplished by treating 3,5-dinitrobenzoic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). hansshodhsudha.comwikipedia.org The resulting acyl chloride is a crystalline solid with a melting point of 68–69 °C. wikipedia.org It is a direct precursor for compounds like 1-(3,5-dinitrobenzoyl)-4-methylpiperazine. evitachem.com The reaction between 3,5-dinitrobenzoyl chloride and a piperazine derivative is generally straightforward, often carried out in a suitable solvent, sometimes with a base like pyridine (B92270) to scavenge the HCl byproduct. wikipedia.org This method is particularly useful for derivatizing amines for analytical purposes. wikipedia.org

Table 2: Comparison of Synthetic Starting Materials

| Method | Key Reagents | Reactivity | Byproducts |

| Carbodiimide (B86325) Condensation | 3,5-Dinitrobenzoic Acid, EDC, HOBt | Moderate | Urea derivative, Water |

| Acyl Chloride Route | 3,5-Dinitrobenzoyl Chloride | High | HCl |

Derivatization Strategies for the Piperazine Core in Research Applications

The piperazine ring is a versatile scaffold that can be readily modified to explore structure-activity relationships (SAR) for various biological targets. nih.gov The non-acylated nitrogen atom of the this compound core provides a convenient handle for introducing a wide range of substituents, thereby altering the molecule's physicochemical and pharmacological properties.

In medicinal chemistry research, piperazine derivatives are investigated for numerous applications, including as antipsychotic, antidepressant, and anxiolytic agents. nih.gov The derivatization of the piperazine core is a key strategy in drug discovery. nih.gov For example, N-(2-methoxyphenyl)piperazine serves as a building block for synthesizing ligands for serotonin (B10506) (5-HT₁ₐ) and dopamine (B1211576) (D₂ and D₃) receptors. nih.gov Similarly, extensive research on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, where the piperazine ring was systematically modified, has been conducted to develop inhibitors of Mycobacterium tuberculosis. nih.gov These modifications help to probe the binding pocket of the target enzyme and optimize the compound's activity. nih.gov The synthesis of piperazinyl amides of natural products like 18β-glycyrrhetinic acid further illustrates the broad applicability of this derivatization strategy. nih.gov

Reaction Mechanisms and Optimization for Target Compound Synthesis

The formation of the amide bond in this compound proceeds via a nucleophilic acyl substitution mechanism. When using 3,5-dinitrobenzoyl chloride, the highly electrophilic carbonyl carbon is attacked by the nucleophilic secondary amine of the piperazine ring. This is followed by the elimination of a chloride ion to form the stable amide product. The general mechanism involves the formation of a tetrahedral intermediate. chegg.com

In carbodiimide-mediated reactions, the carboxylic acid is first activated by the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the piperazine. The use of HOBt can further enhance the reaction by forming an active ester, which is less prone to side reactions and racemization (if chiral centers are present). researchgate.net

Optimization of these synthetic routes is crucial for maximizing yield and purity. Key factors include solvent choice, reaction temperature, and stoichiometry of reagents. For instance, in reactions involving the highly reactive acyl chloride and a symmetrical nucleophile like piperazine, controlling the stoichiometry is critical to prevent the formation of the disubstituted byproduct. nih.gov A strategy to avoid this is the slow, dropwise addition of the acyl chloride solution to an excess of the piperazine solution, ensuring the acyl chloride is always surrounded by the intended nucleophile. nih.gov In cases where one piperazine nitrogen needs to be selectively functionalized, the use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on one of the nitrogens is a common and effective strategy. nih.gov The kinetics of related nucleophilic aromatic substitution (SₙAr) reactions involving dinitro-substituted aromatic rings and piperazine have been studied, indicating the reactions proceed through a Meisenheimer complex intermediate, with the first step being rate-determining. researchgate.netresearchgate.net

Advanced Molecular Structure Elucidation and Conformational Analysis

Intermolecular Interactions and Crystal Packing Architectures

Absence of Conventional Hydrogen Bonding in Specific Crystal Structures

In the crystal structure of a closely related compound, 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine (B11025915), a notable feature is the complete absence of any conventional hydrogen bonds. nih.govresearchgate.net This is significant because hydrogen bonding is a primary force in directing the assembly of many organic molecules. The lack of such interactions in this specific crystal structure means that other, weaker non-covalent forces must dominate the crystal packing. nih.govresearchgate.net This observation underscores the importance of alternative interactions in the crystal engineering of such compounds. rsc.orgresearchgate.net

Pi-Stacking Interactions: Nitrobenzene-Methoxybenzene Aromatic Interactions

In the absence of hydrogen bonds, the crystal packing of 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine is primarily governed by π-π stacking interactions. nih.govresearchgate.netyoutube.com Specifically, these interactions occur between the electron-deficient dinitrobenzene ring of one molecule and the electron-rich methoxybenzene ring of an adjacent molecule. nih.govresearchgate.net This type of interaction, often referred to as a donor-acceptor or quadrupole interaction, is a well-established phenomenon in supramolecular chemistry. wikipedia.orgwikipedia.orglibretexts.org The electron-withdrawing nitro groups on one ring and the electron-donating methoxy (B1213986) group on the other create complementary electrostatic potentials, leading to an attractive interaction. nih.govresearchgate.netnih.gov

Formation and Characteristics of Pi-Stacked Sheets

The cumulative effect of these individual π-π stacking interactions is the formation of extensive two-dimensional sheets within the crystal lattice. nih.govresearchgate.net In the case of 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine, molecules are linked by two independent π(nitrobenzene)⋯π(methoxybenzene) stacking interactions, resulting in the formation of π-stacked sheets. nih.govresearchgate.net These sheets then pack in a layered fashion to build up the full three-dimensional crystal structure. The formation of such ordered supramolecular assemblies is a key aspect of crystal engineering, where the goal is to control the arrangement of molecules in the solid state to achieve desired material properties. researchgate.netacs.org

Analysis of Ring-Centroid Separations and Shortest Interplanar Distances

The geometry of the π-stacking interactions in 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine has been precisely characterized by X-ray crystallography. nih.govresearchgate.net Two distinct π-stacking interactions are observed, with ring-centroid separations of 3.8444(12) Å and 3.9197(12) Å. nih.govresearchgate.net These distances are typical for offset or slipped-stack arrangements, which are generally more energetically favorable than a direct face-to-face stacking. nih.govresearchgate.net The shortest distances between the centroid of one ring and the plane of the other are 3.3822(8) Å and 3.2468(8) Å, respectively. nih.gov These values are within the expected range for significant π-π interactions, which are typically characterized by interplanar distances of 3.3 to 3.8 Å. researchgate.netic.ac.uk

| Interaction Parameter | Value 1 (Å) | Value 2 (Å) |

|---|---|---|

| Ring-Centroid Separation | 3.8444(12) | 3.9197(12) |

| Shortest Interplanar Distance | 3.2468(8) | 3.3822(8) |

Theoretical Conformational Analysis of the 1-(3,5-Dinitrobenzoyl)piperazine Scaffold

Theoretical conformational analysis, often performed using computational methods like density functional theory (DFT), provides valuable insights into the preferred shapes and relative energies of different conformations of a molecule. rsc.orgmdpi.com For the this compound scaffold, such studies would elucidate the rotational barriers around the amide bond and the conformational flexibility of the piperazine (B1678402) ring.

In related structures, such as 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine, the piperazine ring is observed to adopt a chair conformation in the solid state. nih.govresearchgate.netnih.gov The geometry at the amidic nitrogen atom is planar, while the other nitrogen atom is pyramidal. nih.govresearchgate.net The exocyclic substituents at both nitrogen atoms occupy equatorial positions. researchgate.net The two nitro groups of the dinitrobenzene ring are rotated out of the ring plane to different extents. nih.govresearchgate.net Computational studies can quantify the energy differences between the chair, boat, and twist-boat conformations of the piperazine ring and assess the energetic penalties for rotation of the dinitrobenzoyl group, thus providing a comprehensive understanding of the molecule's conformational landscape. rsc.orgmdpi.com

Spectroscopic Characterization for Structural Confirmation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. For 1-(3,5-Dinitrobenzoyl)piperazine, both ¹H and ¹³C NMR are essential for assigning the specific protons and carbons within the molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum, the chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons on the 3,5-dinitrobenzoyl group are expected to appear significantly downfield (at higher ppm values) due to the strong electron-withdrawing effect of the two nitro groups and the carbonyl group. oregonstate.edulibretexts.org The proton at the C2 position of the aromatic ring will likely be the most deshielded, appearing as a triplet, while the two equivalent protons at the C4 and C6 positions will appear as a doublet.

The protons of the piperazine (B1678402) ring typically exhibit complex signal patterns due to the chair conformation of the ring and the restricted rotation around the amide (C-N) bond. nih.gov This restricted rotation can lead to the observation of two distinct sets of signals for the piperazine protons (syn and anti conformers), often appearing as broad signals at room temperature. nih.gov The four protons on the carbons adjacent to the amide nitrogen (positions 2' and 6') are expected to be more deshielded than the four protons adjacent to the secondary amine nitrogen (positions 3' and 5'). A broad signal for the N-H proton of the piperazine ring would also be expected.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum. oregonstate.eduucl.ac.uk The aromatic carbons of the dinitrobenzoyl moiety will also have distinct signals; the carbons bearing the nitro groups (C3 and C5) will be significantly deshielded, as will the carbon attached to the carbonyl group (C1). oregonstate.educhemicalbook.com

The piperazine ring carbons will appear in the aliphatic region of the spectrum. ucl.ac.ukingentaconnect.com Similar to the proton spectrum, the restricted amide bond rotation can result in separate signals for the piperazine carbons in different conformational isomers. nih.gov The carbons alpha to the amide nitrogen (C2' and C6') are generally shifted further downfield compared to the carbons alpha to the secondary amine nitrogen (C3' and C5'). ingentaconnect.com

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic H-2 | ~9.0 (triplet) | - |

| Aromatic H-4, H-6 | ~8.6 (doublet) | ~128 |

| Piperazine H-2', H-6' | ~3.8 (broad) | ~48 |

| Piperazine H-3', H-5' | ~3.0 (broad) | ~43 |

| Piperazine N-H | Variable (broad) | - |

| Carbonyl C=O | - | ~168 |

| Aromatic C-1 | - | ~135 |

| Aromatic C-2, C-6 | ~122 | ~122 |

| Aromatic C-3, C-5 | - | ~148 |

Note: Predicted values are based on typical shifts for N-acylpiperazines and dinitro-aromatic compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering in Raman analysis occurs at specific frequencies corresponding to the vibrations of functional groups.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. uniroma1.it A strong absorption band corresponding to the C=O (amide) stretching vibration is a key diagnostic peak, typically appearing in the region of 1630-1680 cm⁻¹. pressbooks.pub

The two nitro (NO₂) groups are also readily identified. They give rise to two distinct and strong absorption bands: one for the asymmetric stretching vibration, typically found between 1500 and 1560 cm⁻¹, and another for the symmetric stretching vibration, usually observed between 1300 and 1360 cm⁻¹. ijsr.netresearchgate.net

Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch (Piperazine) | 3200 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (Piperazine) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1630 - 1680 | Strong |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1300 - 1360 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Variable |

| C-N Stretch | 1000 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In this compound, the primary chromophore responsible for UV absorption is the 3,5-dinitrobenzoyl moiety.

The aromatic ring containing two nitro groups constitutes a conjugated system. This system is expected to exhibit strong absorption due to π → π* transitions. researchgate.net The high degree of conjugation, enhanced by the electron-withdrawing nitro groups, typically shifts the absorption maximum (λmax) to longer wavelengths compared to unsubstituted benzene (B151609).

Additionally, the presence of non-bonding electrons on the oxygen atoms of the nitro groups and the carbonyl group allows for n → π* transitions. These transitions are generally of lower intensity and may appear as shoulders on the main π → π* absorption bands. The piperazine group, while not a primary chromophore, can act as an auxochrome, potentially causing a slight shift in the λmax and an increase in the molar absorptivity (ε).

Expected Electronic Transitions in UV-Vis Spectroscopy

| Transition Type | Involved Orbitals | Expected Wavelength Region |

| π → π | π orbitals of the dinitrobenzoyl ring | ~200-300 nm |

| n → π | Non-bonding orbitals of O (nitro, carbonyl) | >300 nm (weak) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern provides valuable structural clues. A key fragmentation pathway for dinitroaromatic compounds involves the loss of the nitro groups (NO₂), which would result in peaks at [M-46]⁺ and [M-92]⁺. acs.orgresearchgate.netyoutube.com

The amide bond is also a likely site for cleavage. Fragmentation can occur on either side of the carbonyl group. Cleavage between the carbonyl carbon and the piperazine nitrogen would lead to the formation of the 3,5-dinitrobenzoyl cation. Another characteristic fragmentation pattern for piperazine derivatives involves the cleavage of the piperazine ring itself, leading to a series of smaller fragment ions. researchgate.netlibretexts.org The analysis of these fragment ions allows for the reconstruction of the original molecular structure.

Predicted Major Fragments in Mass Spectrometry

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 279 | [M]⁺ | Molecular Ion |

| 233 | [M - NO₂]⁺ | Loss of a nitro group |

| 195 | [M - C₄H₉N₂]⁺ | 3,5-Dinitrobenzoyl cation |

| 187 | [M - 2NO₂]⁺ | Loss of two nitro groups |

| 149 | [C₇H₃O₂]⁺ | Loss of two nitro groups from benzoyl cation |

| 85 | [C₄H₉N₂]⁺ | Piperazine fragment |

Note: The molecular formula of this compound is C₁₁H₁₂N₄O₅, with a molecular weight of approximately 280.24 g/mol . The table reflects common fragmentation patterns and the m/z values would be adjusted based on the precise mass.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been applied to molecules to predict their geometric and electronic properties.

Optimization of Molecular Geometry and Conformational Minima

For a related compound, 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine (B11025915), crystallographic data reveals that the piperazine (B1678402) ring adopts a conformation close to an ideal chair form. nih.gov The geometry at the amidic nitrogen atom (N1) is planar, while the other nitrogen (N4) is markedly pyramidal, with exocyclic substituents at both nitrogens occupying equatorial positions. nih.gov The two nitro groups on the dinitrobenzene ring are rotated out of the ring plane. nih.gov Specifically, the nitro groups at positions C13 and C15 form dihedral angles of 20.52 (9)° and 2.34 (12)° with the ring, respectively. nih.gov

In computational studies of similar structures, like 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole, the global minimum energy was determined through DFT structure optimization, indicating the most stable conformation of the molecule. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's electronic properties and potential for charge transfer interactions. nih.gov

For instance, in a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the calculated HOMO and LUMO energy values were -0.26751 eV and -0.18094 eV, respectively, resulting in a small energy gap of -0.08657 eV. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity, polarizability, and biological activity. nih.gov In substituted 1,3,5-triazine (B166579) molecules, it was found that the HOMO-LUMO values are significantly influenced by the nature and symmetry of the substituents on the triazine ring, allowing for the tuning of the molecule's energy levels. nasc.ac.in The distribution of HOMO and LUMO densities can indicate regions of the molecule that are electron-donating and electron-accepting, respectively. nasc.ac.in

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP surface visually represents the electrostatic potential on the electron density surface.

In the MEP map of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the color-coding indicates the distribution of charge. nih.gov Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, often located around electronegative atoms. nih.gov Conversely, areas with positive potential (colored blue) are electron-poor and prone to nucleophilic attack, usually found around hydrogen atoms. nih.gov This analysis helps in understanding intermolecular interactions and the molecule's reactivity. nih.govnih.gov

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand ligand-protein interactions.

Ligand-Protein Interaction Profiling (e.g., DprE1, Monoamine Oxidase)

Molecular docking studies have been employed to investigate the interaction of piperazine-containing compounds with various protein targets, including Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) and Monoamine Oxidase (MAO).

DprE1: DprE1 is a crucial enzyme in Mycobacterium tuberculosis and a promising target for anti-tuberculosis drugs. researchgate.netresearchgate.net Docking studies of benzothiazinone (BTZ) analogs, which can contain piperazine moieties, have been performed to understand their binding to DprE1. plos.orgnih.gov These studies help in identifying key interactions and designing more potent inhibitors. plos.orgnih.gov For example, sulfonyl-piperazine benzothiazinone derivatives have been designed and shown to inhibit DprE1. researchgate.net

Monoamine Oxidase (MAO): MAO enzymes are important targets for the treatment of neurological disorders. nih.gov Piperine (B192125) derivatives containing a piperazine ring have been investigated as potential MAO inhibitors. nih.gov Molecular docking helps to elucidate the binding modes of these compounds within the active sites of both MAO-A and MAO-B isoforms. nih.govmdpi.com For instance, studies on N-acetyl/N-thiocarbamoylpyrazoline derivatives have used docking to understand the influence of different substituents on their inhibitory activity and selectivity towards MAO-A and MAO-B. mdpi.com

Exploration of Binding Pockets and Key Interacting Residues

Docking studies provide detailed information about the binding pocket of a protein and the specific amino acid residues that interact with the ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues

QSAR models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with their measured biological activities. These descriptors can be categorized into several types, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Describing the electron distribution in the molecule.

Physicochemical properties: Such as lipophilicity (logP) and molar refractivity.

For instance, a QSAR study on a series of aryl alkanol piperazine derivatives with antidepressant activities developed statistically significant models using descriptors like the number of C-C bonds, dipole moment, and surface area. nih.gov Another study on piperine analogs as efflux pump inhibitors found that descriptors related to partial negative surface area and the heat of formation were crucial for their activity. nih.govresearchgate.net

The general workflow for a QSAR study on analogues of 1-(3,5-Dinitrobenzoyl)piperazine would involve the following steps:

Data Set Selection: A series of analogues with varying substituents on the piperazine and benzoyl rings would be synthesized and their biological activity (e.g., IC50 values) would be determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build the QSAR model.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

The resulting QSAR models can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the synthesis of the most promising compounds.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Piperazine Analogues

| Descriptor Type | Example Descriptors | Potential Relevance to this compound Analogues |

| Topological | Molecular Connectivity Indices | Reflects the degree of branching and complexity of the molecule. |

| Geometrical | Molecular Surface Area | Influences how the molecule interacts with its biological target. |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons in a reaction. |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity, affecting its absorption and distribution. |

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the exploration of the conformational landscape of a molecule, providing insights into its flexibility, preferred shapes, and interactions with its environment. uiuc.edu While specific MD simulation studies on this compound are not extensively documented, the conformational properties of a closely related compound, 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine, have been characterized by X-ray crystallography. nih.govresearchgate.net

In the crystal structure of 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine, the piperazine ring adopts a chair conformation. nih.govresearchgate.net This is a common low-energy conformation for piperazine rings. The dinitrobenzoyl group and the methoxyphenyl group are attached to the nitrogen atoms of the piperazine ring.

MD simulations can be employed to study the conformational dynamics of this compound in a solvent, which mimics physiological conditions more closely than a static crystal structure. Such simulations can reveal:

The flexibility of the piperazine ring and the potential for ring-flipping.

The rotational freedom around the amide bond connecting the benzoyl group to the piperazine ring.

The preferred orientations of the dinitrobenzoyl group relative to the piperazine ring.

The solvent's influence on the conformational preferences of the molecule.

A typical MD simulation protocol for this compound would involve:

System Setup: The molecule is placed in a simulation box filled with solvent molecules (e.g., water).

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable contacts.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production Run: The simulation is run for a specific period (nanoseconds to microseconds), and the trajectory of the atoms is saved.

Analysis: The trajectory is analyzed to extract information about the conformational changes, interactions, and other dynamic properties.

The insights gained from MD simulations can complement experimental data and aid in understanding how the conformational flexibility of this compound and its analogues might influence their biological activity.

Table 2: Key Conformational Features of a Related Dinitrobenzoylpiperazine Analogue

| Structural Feature | Observation from Crystal Structure of 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine nih.govresearchgate.net | Potential Insights from MD Simulations of this compound |

| Piperazine Ring Conformation | Adopts a chair conformation. | Dynamic behavior of the chair conformation, including the possibility of other conformations. |

| Amide Bond Geometry | The amidic nitrogen atom is planar. | Rotational barrier and preferred dihedral angles around the amide bond. |

| Nitro Group Orientation | The two nitro groups are rotated out of the plane of the benzene (B151609) ring. | Dynamic fluctuations in the orientation of the nitro groups. |

Mechanistic Investigations and Biological Interaction Hypotheses Non Clinical Focus

Exploration of Molecular Targets and Biological Pathways Associated with the Dinitrobenzamide Scaffold

The dinitrobenzamide scaffold is a key structural feature that influences the biological activity of "1-(3,5-Dinitrobenzoyl)piperazine". This scaffold is recognized for its potential to interact with a range of biological molecules and pathways, which have been explored through various non-clinical studies.

While direct studies on "this compound" as a monoamine oxidase (MAO) inhibitor are not extensively documented, the broader class of piperazine-containing compounds has been widely investigated for this activity. MAOs are enzymes crucial for the metabolism of monoamine neurotransmitters, and their inhibition can have significant neurological effects.

Research into piperazine-substituted chalcones has identified compounds with notable MAO-B inhibitory activity. For instance, certain derivatives have shown IC50 values in the micromolar range, indicating their potential to modulate MAO-B. nih.gov Specifically, p-fluorinated piperazine (B1678402) chalcone (B49325) derivatives have demonstrated reversible and competitive inhibition of MAO-B. nih.gov The introduction of a methyl group at the piperazine moiety has been observed to decrease MAO-B inhibition while enhancing acetylcholinesterase (AChE) inhibitory potency, suggesting a multi-target potential for these scaffolds. nih.gov

Furthermore, studies on pyridazinobenzylpiperidine derivatives have revealed potent and selective MAO-B inhibitors, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range. mdpi.comresearchgate.net Kinetic studies have often characterized these interactions as reversible and competitive. mdpi.comresearchgate.net Thiazolylhydrazine-piperazine derivatives have also been identified as potent and selective MAO-A inhibitors, with some compounds showing IC50 values in the nanomolar range, even more potent than reference drugs like moclobemide (B1677376) and clorgiline. nih.gov

| Compound Class | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Piperazine-substituted chalcones | MAO-B | IC50: 0.65 µM - 7.62 µM | nih.gov |

| p-Fluorinated piperazine chalcone (PC10) | MAO-B | IC50: 0.65 µM, Ki: 0.50 µM | nih.gov |

| N-methyl-piperazine chalcone (2k) | MAO-B | IC50: 0.71 µM, Ki: 0.21 µM | nih.gov |

| Pyridazinobenzylpiperidine derivative (S5) | MAO-B | IC50: 0.203 µM, Ki: 0.155 µM | mdpi.comresearchgate.net |

| Thiazolylhydrazine-piperazine derivative (3e) | MAO-A | IC50: 0.057 µM | nih.gov |

The piperazine moiety is a well-established pharmacophore that interacts with various neurotransmitter receptors. Building blocks of "this compound," such as N-(2-methoxyphenyl)piperazine, are known precursors for ligands targeting 5-HT1A and dopamine (B1211576) D2 and D3 receptors. nih.gov

Arylpiperazine derivatives have demonstrated high affinity for the 5-HT1A receptor, with some compounds exhibiting Ki values in the low nanomolar range. nih.govmdpi.comnih.gov The nature of the substituent on the piperazine ring and the length of the alkyl chain have been shown to be critical for this affinity. nih.gov For instance, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) has been reported as a highly selective 5-HT1A receptor ligand with a Ki of 1.2 nM. mdpi.com

In the context of dopamine receptors, N-phenylpiperazine analogs have been found to bind selectively to the D3 receptor over the D2 receptor. mdpi.com Some of these analogs exhibit subnanomolar affinity for the human D3 receptor with high selectivity. mdpi.com The substitution pattern on the phenyl and piperazine rings plays a crucial role in determining both affinity and selectivity. nih.govnih.gov For example, certain heterocyclic analogues of the 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol series have shown high affinity for D3 receptors, with some enantiomers displaying even higher affinity and selectivity. nih.gov

| Compound/Derivative Class | Receptor Target | Binding Affinity (Ki/IC50) | Reference |

|---|---|---|---|

| (2-methoxyphenyl)piperazine derivatives | 5-HT1A | Ki: 0.12 - 0.63 nM | nih.gov |

| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | Ki: 1.2 nM | mdpi.com |

| 1-aryl-4-[1-tetralin)alkyl]piperazines | 5-HT1A | IC50: 0.3 nM | nih.gov |

| N-phenylpiperazine analogs | Dopamine D3 | Ki: < 1.0 nM | mdpi.com |

| (-)-10e (heterocyclic piperazine analog) | Dopamine D3 | Ki: 0.57 nM | nih.gov |

| 7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarins | 5-HT1A, D2, D3 | Nanomolar range | nih.gov |

Structure-Activity Relationship (SAR) Studies for Analogous Series

Structure-activity relationship (SAR) studies on analogous series of piperazine derivatives have provided valuable insights into the structural requirements for their biological activities. These studies systematically modify different parts of the molecule to understand their impact on potency and selectivity.

For piperazine-based MAO inhibitors, the nature and position of substituents on the aromatic rings are critical. In a series of piperazine-substituted chalcones, the presence of a fluorine or trifluoromethyl group on the phenyl ring was found to increase MAO-B inhibitory activity. nih.gov For pyridazinobenzylpiperidine derivatives, a chloro-substituent at the 3-position of the phenyl ring resulted in significantly higher MAO-B inhibition compared to other substituents. mdpi.com

In the context of 5-HT1A receptor ligands, SAR studies on (2-methoxyphenyl)piperazine derivatives have shown that a four-carbon alkyl chain is optimal when the terminal fragment is a heteroaryl group. nih.gov For dopamine D3 receptor ligands, the nature of the heterocyclic ring attached to the piperazine moiety influences binding affinity. For instance, in one series, an indazole derivative exhibited the highest affinity for the D2 receptor, while a benzo[b]thiophene derivative showed high affinity for both D2 and D3 receptors. nih.gov The replacement of a rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer has been shown to result in a loss of whole-cell activity against Mycobacterium tuberculosis while retaining enzymatic inhibitory activity against IMPDH, highlighting the importance of the piperazine ring's rigidity for cellular uptake or target engagement. nih.gov

Interactions with Biomolecules (e.g., DNA Binding via Computational Models)

Computational modeling techniques, such as molecular dynamics (MD) simulations and coarse-grained (CG) models, are powerful tools for studying the interactions between small molecules and DNA. nih.govnih.gov These methods can elucidate the binding modes, conformational changes in both the ligand and DNA, and the energetic factors driving the interaction. For a molecule like "this compound," computational models could predict whether it preferentially binds to the major or minor groove of DNA, or if it intercalates between the base pairs. The piperazine ring, which is often protonated at physiological pH, could engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

Proposed Mechanisms of Action at the Molecular Level (based on in silico or in vitro models)

Based on in silico and in vitro studies of related compounds, a proposed mechanism of action for "this compound" at the molecular level can be formulated. The dinitrobenzoyl portion of the molecule, with its electron-withdrawing nitro groups, likely plays a significant role in molecular recognition and binding.

In the context of enzyme inhibition, such as with MAO, molecular docking simulations of similar piperazine derivatives suggest that the molecule orients itself within the active site to form specific interactions with key amino acid residues. nih.gov These interactions can include hydrogen bonds and π-π stacking interactions with aromatic residues in the enzyme's binding pocket.

For receptor binding, such as at 5-HT1A or dopamine receptors, the arylpiperazine moiety is a common pharmacophore. Docking studies of related ligands with these G-protein coupled receptors (GPCRs) indicate that the protonated piperazine nitrogen forms a crucial salt bridge with a conserved aspartate residue in the transmembrane domain. mdpi.com The aryl group, in this case, the dinitrobenzoyl moiety, would then occupy a specific sub-pocket, and its substituents would modulate the affinity and selectivity. The two nitro groups could form hydrogen bonds with specific residues, further stabilizing the ligand-receptor complex. In silico QSAR and ADME studies on other piperazine derivatives have highlighted the importance of electronic and steric parameters in determining their biological activity and pharmacokinetic properties. researchgate.netmdpi.com

Analytical Methodologies in Chemical Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the separation and purity evaluation of 1-(3,5-Dinitrobenzoyl)piperazine. The choice of technique depends on the analyte's volatility and polarity, as well as the analytical goal.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is a primary tool for analyzing piperazine (B1678402) derivatives. The dinitrobenzoyl moiety provides strong UV absorbance, making UV detection highly effective.

A general method for the analysis of residual primary and secondary amines involves their pre-column derivatization with 3,5-dinitrobenzoyl chloride, the very reaction that forms the title compound. capes.gov.br The resulting derivatives are then analyzed by HPLC. capes.gov.br This approach allows for the direct chromatographic analysis of the reaction solution without needing to isolate the derivative. capes.gov.br For similar piperazine derivatives, chromatographic separation can be optimized by adjusting mobile phase components. For instance, the addition of methanol (B129727) and diethylamine (B46881) (DEA) to an acetonitrile-based mobile phase can enhance chromatographic efficiency and resolution on specific columns.

Chiral stationary phases (CSPs) derived from N-(3,5-dinitrobenzoyl)-D-α-phenylglycine have been developed for the HPLC separation of enantiomers. These "Pirkle-type" CSPs utilize the π-acidic nature of the dinitrobenzoyl group to achieve chiral recognition through π–π interactions, hydrogen bonding, and dipole-dipole interactions.

Table 1: Example HPLC Conditions for Piperazine Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile (B52724):Methanol:DEA (90:10:0.1 v/v/v) | |

| Flow Rate | 1.0 mL/min | |

| Temperature | 35°C | |

| Detection | UV at 340 nm |

| Injection Volume | 10 µL | |

This table presents a validated method for a derivatized piperazine, illustrating typical HPLC parameters.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For piperazine derivatives, which may have limited volatility, derivatization is often a necessary step to improve their chromatographic behavior and detection. semanticscholar.org GC is frequently paired with a mass spectrometer (GC-MS) for definitive identification and quantification. semanticscholar.orgresearchgate.net

A quantitative method using a gas chromatograph interfaced to a thermal energy analyzer (GC/TEA) has been described for the measurement of nitrosated piperazines in drug formulations. nih.gov For other piperazine derivatives, GC methods have been developed using columns like DB-17 with a flame ionization detector (FID). hakon-art.com The oven temperature program is crucial for achieving good separation. hakon-art.comscholars.direct For example, a program might start at 120-130°C, hold for a minute, and then ramp up to a final temperature of around 300°C. scholars.directunodc.org

Table 2: Example GC Conditions for Piperazine Derivative Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) | scholars.direct |

| Carrier Gas | Helium at 1 mL/min | scholars.direct |

| Injector | Splitless, 250°C | scholars.direct |

| Oven Program | 120°C (1 min), then 10°C/min to 150°C (5 min), then 7.5°C/min to 300°C (2 min) | scholars.direct |

| Detector | Mass Spectrometer (MS) | scholars.direct |

This table outlines a validated GC-MS method for the simultaneous analysis of two piperazine designer drugs.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used to monitor the progress of chemical reactions, such as the synthesis of this compound. nih.govresearchgate.netnih.gov It can also be used for the qualitative identification of compounds by comparing their retention factor (Rf) values with those of known standards. chemcoplus.co.jp

In the synthesis of a related compound, 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine (B11025915), TLC was used to judge the completion of the reaction before quenching and extraction. nih.gov The choice of adsorbent (e.g., silica (B1680970) gel) and developing solvent system is critical for achieving good separation. nih.gov For dinitrophenyl (DNP) and dansyl derivatives of amino acids, which are structurally similar to the title compound, various solvent systems have been reviewed, highlighting the versatility of TLC. nih.gov For quantitative analysis, instrumentalized TLC can be employed. nih.govanalyticaltoxicology.com

Spectrophotometric Approaches for Quantitative Analysis

Spectrophotometry offers a straightforward method for the quantitative analysis of compounds that absorb light in the ultraviolet (UV) or visible range. The 3,5-dinitrobenzoyl group in this compound provides a strong chromophore, making it highly suitable for UV-Vis spectrophotometric determination.

Methods have been developed for the determination of piperazine based on its reaction with various reagents to form colored products. doaj.orgresearchgate.netekb.eg For example, a method involves the interaction of piperazine-derived enamines with 3,5-dibromo-2-methyl-p-benzoquinone to form a blue-colored aminovinylquinone, which can be measured spectrophotometrically at a λmax of 642 nm. ekb.eg While this is for the parent piperazine, the principle of forming a chromogenic derivative for quantification is a common spectrophotometric strategy. researchgate.nettandfonline.com Given that this compound is itself a colored compound, direct spectrophotometric measurement is feasible.

Mass Spectrometry Coupled Techniques (LC-MS, LC-MS/MS, GC-MS)

Mass spectrometry (MS), especially when coupled with chromatographic separation (GC-MS and LC-MS), provides unparalleled sensitivity and specificity for the identification and quantification of chemical compounds. gassnova.no

LC-MS and LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for detecting piperazine derivatives at very low concentrations in complex matrices. mdpi.comnih.gov The technique offers high selectivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. mdpi.comfda.gov.twmdpi.com Electrospray ionization (ESI) in the positive mode is commonly used, as amines are readily protonated. gassnova.nofda.gov.tw The development of LC-MS methods includes optimizing the mobile phase (e.g., water and methanol or acetonitrile with formic acid) and MS parameters like ion spray voltage and source temperature. mdpi.comnih.govfda.gov.tw

GC-MS: GC-MS is frequently used for the qualitative and quantitative analysis of piperazine derivatives. researchgate.netnih.gov Full scan mode is used for the initial identification of compounds based on their mass spectra, while Selected Ion Monitoring (SIM) mode is employed for sensitive quantification by monitoring characteristic ions. scholars.direct For example, in the analysis of designer piperazines like BZP and TFMPP, specific ions are monitored for each compound to ensure accurate measurement. scholars.directnih.gov

Table 3: Example LC-MS/MS MRM Parameters for Nitrosopiperazine Analysis

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode | Source |

|---|---|---|---|---|

| MNP | 130.1 | 58.1 | ESI+ | fda.gov.tw |

| MNP | 130.1 | 84.1 | ESI+ | fda.gov.tw |

| MNP-d4 (IS) | 134.1 | 62.1 | ESI+ | fda.gov.tw |

This table shows typical MRM transitions for 1-methyl-4-nitrosopiperazine (B99963) (MNP) and its deuterated internal standard (IS), demonstrating the specificity of the technique.

Derivatization Methods to Enhance Analytical Detection

Derivatization is a key strategy in chemical analysis to improve the chromatographic properties and enhance the detectability of analytes. For compounds like piperazine that lack a strong chromophore or are not sufficiently volatile for GC, derivatization is essential.

The compound this compound is itself the product of a derivatization reaction between piperazine and 3,5-dinitrobenzoyl chloride. This specific reaction is used as a pre-column derivatization method to enable the sensitive HPLC-UV analysis of piperazine and other amines that would otherwise be difficult to detect. capes.gov.br The 3,5-dinitrobenzoyl group acts as a UV-active tag. capes.gov.br

Other reagents are also commonly used to derivatize piperazine for enhanced detection:

4-Chloro-7-nitrobenzofuran (NBD-Cl): Reacts with piperazine to form a stable, UV-active derivative, allowing for detection at low levels using standard HPLC-UV equipment. researchgate.netresearchgate.net

Dansyl chloride (DNS-Cl): Used to create fluorescent derivatives of piperazine, enabling highly sensitive detection by HPLC with fluorescence detection (HPLC-FLD). researchgate.net

These methods transform the analyte into a molecule with properties (e.g., strong UV absorbance or fluorescence) that are ideal for modern analytical instrumentation, thereby significantly lowering the limits of detection and quantification. researchgate.net

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel 1-(3,5-Dinitrobenzoyl)piperazine Analogues

The foundation for creating novel analogues of this compound lies in established synthetic pathways, which offer flexibility for structural modifications. The general synthesis often commences with 3,5-dinitrobenzoic acid. researchgate.net A common and efficient method involves converting the acid to its more reactive acyl chloride form, 3,5-dinitrobenzoyl chloride, by refluxing it with thionyl chloride (SOCl₂). nih.govontosight.ai This intermediate is typically used immediately to prevent degradation. nih.gov The 3,5-dinitrobenzoyl chloride is then reacted with a desired piperazine (B1678402) derivative through a nucleophilic substitution reaction to form the final amide product. ontosight.ai

An alternative approach involves using coupling agents. For instance, the synthesis of 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine (B11025915) was achieved by activating 3,5-dinitrobenzoic acid with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) before its reaction with N-(2-methoxyphenyl)piperazine. nih.gov

The design of new analogues is driven by the need to enhance biological activity and explore structure-activity relationships (SAR). nih.gov Research efforts focus on introducing diverse chemical moieties to the core structure. For example, researchers have synthesized derivatives by incorporating fused ring moieties, which have demonstrated considerable in vitro activity against Mycobacterium tuberculosis (MTB). nih.gov Specifically, certain N-((2-(4-fluorophenyl)/N-((2-(3-fluorobenzyl)-1,2,3,4-tetrahydroisoquilin-6-yl)methyl)-3,5-dinitrobenzamides showed potent activity against both drug-sensitive and multidrug-resistant MTB strains. nih.gov Other designs have focused on adding terminal aromatic groups to the piperazine scaffold through various linkers to assess their impact on bioactivity. researchgate.net

The strategic synthesis of these analogues allows for a systematic investigation into how different functional groups influence the compound's therapeutic potential, opening new avenues for developing more effective agents. nih.govnih.gov

Table 1: Examples of Synthesized Dinitrobenzamide Analogues and Their Biological Activity

| Compound/Analogue | Synthetic Precursors | Target/Activity | Key Findings | Reference(s) |

| 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine | 3,5-Dinitrobenzoic acid, N-(2-methoxyphenyl)piperazine, EDC, HOBt | Building block for 5-HT₁A, Dopamine (B1211576) D₂/D₃ ligands | Synthesis and crystal structure characterized. | nih.gov |

| N-((2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquilin-6-yl)methyl)-3,5-dinitrobenzamide (18a) | 3,5-Dinitrobenzoic acid, Fused ring amine moieties | Antitubercular (MTB H37Rv, MDR-MTB) | Potent MIC values (0.056-0.078 µg/mL) against drug-sensitive and resistant MTB. | nih.gov |

| N-((2-(3-fluorobenzyl)-1,2,3,4-tetrahydroisoquilin-6-yl)methyl)-3,5-dinitrobenzamide (20e) | 3,5-Dinitrobenzoic acid, Fused ring amine moieties | Antitubercular (MTB H37Rv, MDR-MTB) | Exhibited potent MIC values comparable to analogue 18a. | nih.gov |

| 3,5-Dinitrobenzamide Derivatives (General) | 3,5-Dinitrobenzoic acid, Linear and cyclic amines | Antitubercular (MTB H37Rv) | Compounds with terminal aromatic groups showed promising activity, comparable to isoniazid. | researchgate.netnih.gov |

Advanced Computational Studies for Predictive Modeling

Advanced computational studies are integral to modern drug discovery, providing predictive models that guide the synthesis and prioritization of new compounds. For dinitrobenzamide derivatives, molecular docking and other in silico methods are used to elucidate their interactions with biological targets. researchgate.netnih.gov These computational approaches help to understand the molecular basis of the observed biological activity. nih.gov

Molecular dynamics (MD) and density functional theory (DFT) simulations offer deeper insights into the behavior of these molecules. researchgate.net For instance, docking studies have been crucial in confirming that Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1) is a likely target for many antitubercular dinitrobenzamides. nih.govmdpi.com These models can predict binding affinities and help differentiate the activity between various isomers of a compound. nih.gov

In the context of antifungal research, computational modeling has identified multiple potential targets for 3,5-dinitrobenzoate (B1224709) derivatives, including enzymes involved in ergosterol (B1671047) synthesis (ERG1, ERG7, ERG12, ERG20) and other essential proteins like MEP2 and HSP90. researchgate.net Furthermore, pharmacophore modeling can identify key structural features required for biological activity and reveal opportunities for further functionalization, such as adding a hydrogen bond acceptor to improve ligand binding within a protein's active site. nih.gov

Table 2: Computationally Studied Targets for Dinitrobenzamide and Related Derivatives

| Derivative Class | Computational Method | Predicted Biological Target | Purpose of Study | Reference(s) |

| Dinitrobenzamides | Molecular Docking | DprE1 (M. tuberculosis) | Elucidate interactions and understand molecular basis of antitubercular action. | researchgate.netnih.gov |

| 3,5-Dinitrobenzoates | Molecular Modeling | ERG1, ERG7, ERG12, ERG20, MEP2, HSP90 (C. albicans) | Identify potential targets for antifungal mechanism of action. | researchgate.net |

| Hydrazide Derivatives | Molecular Docking, Pharmacophore Modeling | InhA (M. tuberculosis) | Confirm potential mechanism of action and identify opportunities for functionalization. | nih.gov |

| Coumarin Derivatives | Molecular Docking | InhA (M. tuberculosis) | Reveal the importance of specific moieties for binding and activity. | rsc.org |

Exploration of New Biological Targets and Pathways for Dinitrobenzamide Derivatives

Research into dinitrobenzamide derivatives has identified several key biological targets, with significant potential for discovering new therapeutic pathways.

A primary and well-studied target, particularly for antitubercular dinitrobenzamides, is Decaprenyl-phosphoryl-ribose 2′-epimerase 1 (DprE1) . nih.govnih.gov This enzyme is critical for the biosynthesis of the mycobacterial cell wall. nih.gov The proposed mechanism of action involves the reduction of the compound's aromatic nitro group by a cofactor within DprE1, which leads to the formation of a nitroso intermediate. This intermediate then forms a covalent bond with a key cysteine residue (Cys387) of the enzyme, causing permanent inhibition and disrupting cell wall synthesis. nih.gov

Beyond DprE1, related structures are being investigated against other targets. Enoyl acyl carrier protein reductase (InhA) , another essential enzyme in mycobacterial fatty acid synthesis, has been identified as a potential target for some heterocyclic derivatives. nih.govrsc.org

In the realm of antifungal research, 3,5-dinitrobenzoate esters have been shown to have a multitarget mechanism of action against Candida species. researchgate.net Their activity involves disruption of the fungal cell membrane and interference with ergosterol biosynthesis, a critical component of the fungal cell membrane. researchgate.net

Furthermore, the core piperazine structure is a well-known pharmacophore. N-aryl piperazine derivatives have been successfully developed as ligands for serotonin (B10506) 5-HT₁A receptors and dopamine D₂ and D₃ receptors , suggesting that dinitrobenzoyl-piperazine analogues could be explored for applications in neuroscience. nih.gov

Development of Enhanced Analytical Techniques for Complex Research Matrices

The characterization and analysis of this compound and its analogues rely on a suite of sophisticated analytical techniques. The development of enhanced methods is crucial for structural elucidation, purity assessment, and quantification in complex biological or environmental matrices. ontosight.ai

Standard analytical methods for characterizing newly synthesized compounds include:

Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups, while Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy provides detailed information about the molecular structure. researchgate.netsemanticscholar.org

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compounds. researchgate.netsemanticscholar.org

X-ray Crystallography: Single-crystal X-ray diffraction is a powerful technique that determines the exact three-dimensional arrangement of atoms in a crystalline solid, providing definitive structural proof and insights into molecular conformation. nih.gov

For analysis within complex matrices, chromatographic techniques are indispensable. ontosight.ai Methods like High-Performance Liquid Chromatography (HPLC) can be developed to separate the target compound from impurities or metabolites, allowing for precise identification and quantification. ontosight.ai The ongoing refinement of these analytical techniques is essential for advancing research, from initial synthesis to in vitro and in vivo studies.

Investigation of Solid-State Properties and Polymorphism for Related Compounds

The study of solid-state properties is critical as they influence the stability, solubility, and bioavailability of a pharmaceutical compound. For derivatives like 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine, single-crystal X-ray diffraction has provided detailed insights into its solid-state conformation. nih.gov

This analysis revealed that the two nitro groups on the dinitrobenzene ring are rotated out of the ring's plane by 20.52° and 2.34°, respectively. nih.gov The study also identified the presence of intermolecular π–π stacking interactions, which organize the molecules into sheets within the crystal lattice. nih.gov The melting point is another fundamental solid-state property that is routinely determined. ontosight.ainih.gov

A key area for future investigation is polymorphism —the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physicochemical properties, which can significantly impact drug development. While specific studies on the polymorphism of this compound are not widely reported, this remains an important avenue of research for this class of compounds. Investigating how different crystallization conditions might lead to different polymorphic forms could be crucial for optimizing the compound for potential pharmaceutical applications.

Q & A

Q. What are the standard synthetic routes for 1-(3,5-Dinitrobenzoyl)piperazine?

The synthesis typically involves reacting 3,5-dinitrobenzoyl chloride with piperazine or its derivatives under controlled conditions. Key steps include:

- Acylation : Piperazine reacts with 3,5-dinitrobenzoyl chloride in an aprotic solvent (e.g., dichloromethane or DMF) with a base (e.g., triethylamine) to neutralize HCl byproducts.

- Purification : Crude products are purified via column chromatography or recrystallization.

Example conditions from related studies:

| Reactant | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Piperazine + 3,5-dinitrobenzoyl chloride | DCM | 0–25°C | 60–75% | |

| 4-substituted piperazine | THF | Reflux | 50–65% |

Q. How is the purity of this compound validated in research settings?

Common analytical methods include:

- HPLC : Pre-column derivatization with agents like 3,5-dinitrobenzoyl chloride enhances detection sensitivity for residual amines .

- NMR Spectroscopy : H and C NMR confirm structural integrity by identifying characteristic peaks (e.g., aromatic protons at δ 8.5–9.0 ppm for nitro groups).

- Mass Spectrometry : High-resolution MS validates molecular weight (expected [M+H]: 349.25 g/mol).

Q. What safety protocols apply when handling this compound?

- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact (irritation risks noted in similar piperazines) .

- Storage : In airtight containers, away from oxidizers, at 2–8°C to prevent degradation.

- Disposal : Follow EPA guidelines for halogenated waste (due to nitro groups).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may require lower temperatures to avoid side reactions.

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve acyl transfer efficiency in biphasic systems.

- Scalability : Continuous flow reactors reduce reaction time and improve yield (e.g., 85% yield achieved for analogous compounds using microreactors) .

Q. What computational methods aid in studying its interactions with biological targets?

- Molecular Docking : Screens potential binding to enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina.

- DFT Calculations : Predicts electronic properties (e.g., nitro group electron-withdrawing effects) to rationalize reactivity .

Example findings: Nitro groups enhance binding affinity to hydrophobic enzyme pockets by ~30% compared to non-nitrated analogs .

Q. How do structural modifications impact biological activity?

- Nitro Group Position : 3,5-substitution increases steric hindrance, reducing off-target interactions in receptor studies.

- Piperazine Substitution : Adding methyl groups to the piperazine ring improves metabolic stability (t increased from 2h to 6h in vitro) .

Q. What advanced techniques resolve contradictions in crystallographic data?

- Single-Crystal XRD : Resolves ambiguities in bond lengths/angles (e.g., confirming planar geometry of the benzoyl group) .

- Powder XRD : Differentiates polymorphs affecting solubility and bioavailability.

Methodological Challenges

Q. How to address discrepancies in solubility data across studies?

- Standardized Protocols : Use USP buffers (pH 1.2–7.4) for solubility testing.

- Hansen Solubility Parameters : Predict solubility in non-aqueous solvents (e.g., logP ~1.5 suggests moderate lipophilicity) .

Q. What strategies mitigate decomposition during storage?

- Lyophilization : Stabilizes the compound in solid form, reducing hydrolysis.

- Antioxidants : Addition of BHT (0.01% w/w) prevents nitro group reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.